[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate: is a complex organic compound that features a benzothiophene core, a chlorinated phenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Benzothiophene: The hydrazone intermediate is then coupled with 3-chloro-1-benzothiophene-2-carboxylic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The chloro group on the benzothiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s hydrazone linkage and phenolic groups suggest potential activity as an enzyme inhibitor or antioxidant. Research is ongoing to explore its effects on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structural features allow it to interact with various biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate exerts its effects is likely multifaceted:
Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate: shares similarities with other hydrazone derivatives and benzothiophene compounds.
Hydrazone Derivatives: Compounds like isoniazid and hydralazine, which also feature hydrazone linkages.
Benzothiophene Compounds: Similar to drugs like raloxifene and zileuton, which contain the benzothiophene core.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
765278-25-9 |
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Molecular Formula |
C23H15ClN2O5S |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C23H15ClN2O5S/c24-20-17-6-1-2-7-19(17)32-21(20)23(30)31-15-5-3-4-13(10-15)12-25-26-22(29)16-9-8-14(27)11-18(16)28/h1-12,27-28H,(H,26,29)/b25-12+ |
InChI Key |
YFCWMCSJVRAFEO-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=CC(=C3)/C=N/NC(=O)C4=C(C=C(C=C4)O)O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O)Cl |
Origin of Product |
United States |
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